molecular formula C18H14O3 B11971735 4-(9-Anthryl)-4-oxobutanoic acid CAS No. 63471-84-1

4-(9-Anthryl)-4-oxobutanoic acid

Cat. No.: B11971735
CAS No.: 63471-84-1
M. Wt: 278.3 g/mol
InChI Key: MMYCAOLDTXBHEF-UHFFFAOYSA-N
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Description

4-(9-Anthryl)-4-oxobutanoic acid is an organic compound that features an anthracene moiety attached to a butanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Anthryl)-4-oxobutanoic acid typically involves the reaction of 9-anthraldehyde with a suitable reagent to introduce the butanoic acid chain. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(9-Anthryl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The anthracene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-(9-Anthryl)-4-hydroxybutanoic acid.

    Reduction: Formation of 4-(9-Anthryl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

4-(9-Anthryl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of anthracene derivatives with biological systems.

    Medicine: Investigated for its potential as a fluorescent probe in medical diagnostics.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-(9-Anthryl)-4-oxobutanoic acid largely depends on its functional groups. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s behavior in different chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde: A precursor in the synthesis of 4-(9-Anthryl)-4-oxobutanoic acid.

    9-Anthraceneboronic acid: Another anthracene derivative with different functional groups.

    3-(10-methyl-9-anthryl)propanoic acid: A similar compound with a different side chain.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its anthracene moiety also imparts unique photophysical properties, making it useful in applications such as fluorescence-based sensing and organic electronics.

Properties

CAS No.

63471-84-1

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-anthracen-9-yl-4-oxobutanoic acid

InChI

InChI=1S/C18H14O3/c19-16(9-10-17(20)21)18-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)18/h1-8,11H,9-10H2,(H,20,21)

InChI Key

MMYCAOLDTXBHEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)CCC(=O)O

Origin of Product

United States

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